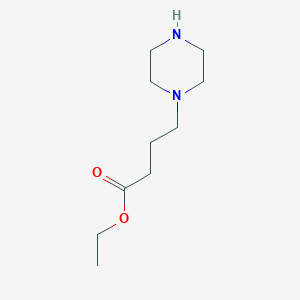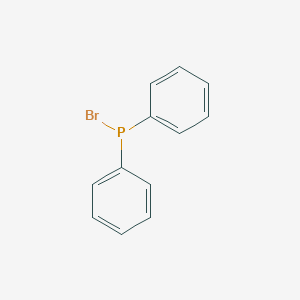
2-Aminoisoindoline-1,3-dione hydrochloride
Descripción general
Descripción
2-Aminoisoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 . It has a molecular weight of 198.60 g/mol .
Synthesis Analysis
The synthesis of 2-Aminoisoindoline-1,3-dione hydrochloride and its derivatives has been reported in several studies . For instance, one study reported the synthesis, molecular modeling, and in vitro biological evaluation of novel substituted N-amino phthalamide derivatives . Another study described a green and convenient approach for the synthesis of a series of 4H-pyrans using 2-Aminoisoindoline-1,3-dione functionalized by Fe3O4@chloro-silane core-shell nanoparticles .Molecular Structure Analysis
The molecular structure of 2-Aminoisoindoline-1,3-dione hydrochloride can be represented by the InChI code:InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminoisoindoline-1,3-dione hydrochloride include a molecular weight of 198.60 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound has a topological polar surface area of 63.4 Ų .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
2-Aminoisoindoline-1,3-dione hydrochloride serves as a valuable building block in pharmaceutical research. Researchers have explored its potential for synthesizing novel drug candidates. The isoindoline scaffold, combined with specific functional groups, contributes to the design of bioactive molecules. These derivatives may exhibit antiviral, antibacterial, or antitumor properties .
Herbicides and Agrochemicals
The compound’s reactivity and stability make it suitable for developing herbicides and agrochemicals. Researchers investigate its efficacy in inhibiting specific plant enzymes or disrupting metabolic pathways in weeds. By fine-tuning the substituents on the isoindoline ring, scientists aim to create effective herbicidal agents .
Colorants and Dyes
2-Aminoisoindoline-1,3-dione derivatives can be modified to produce vivid colorants and dyes. Their chromophoric properties make them useful in textile, ink, and paint industries. By introducing various substituents, chemists can tailor the color palette and improve dye stability .
Polymer Additives
In polymer science, this compound contributes to the development of additives that enhance material properties. Researchers explore its compatibility with different polymer matrices, aiming to improve mechanical strength, thermal stability, or flame resistance. These modified polymers find applications in diverse fields, including packaging, automotive components, and electronics .
Organic Synthesis
2-Aminoisoindoline-1,3-dione hydrochloride participates in multicomponent reactions and cascade processes. Its reactivity allows for the construction of complex molecular frameworks. Chemists use it as a versatile intermediate to access various heterocyclic compounds. These synthetic pathways contribute to the diversity of organic chemistry research .
Photochromic Materials
Photochromic compounds change color upon exposure to light, and 2-aminoisoindoline-1,3-dione derivatives exhibit this intriguing property. Researchers investigate their behavior in response to different wavelengths, aiming to create materials for optical switches, sensors, and data storage devices. The isoindoline core undergoes reversible transformations, making it valuable in photoresponsive systems .
Direcciones Futuras
In terms of future directions, one study suggested that 2-amino phthalamide scaffold derivatives exhibited good antimicrobial and anticancer activities and might be used as leads for further optimization . This indicates potential future research directions in the development of new drug candidates with improved antimicrobial and anticancer activities.
Mecanismo De Acción
Target of Action
The primary target of 2-Aminoisoindoline-1,3-dione hydrochloride is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including reward, addiction, and movement .
Mode of Action
2-Aminoisoindoline-1,3-dione hydrochloride interacts with the hD2R at its allosteric binding site . The compound forms several interactions with hD2R, including one electrostatic interaction, four hydrophobic interactions, and five π–π interactions . These interactions may alter the receptor’s conformation and modulate its activity .
Biochemical Pathways
This could potentially affect a wide array of biological processes regulated by dopamine, such as motor control, reward, and cognition .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
Propiedades
IUPAC Name |
2-aminoisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPFXJGIHPMEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603665 | |
| Record name | 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoisoindoline-1,3-dione hydrochloride | |
CAS RN |
1198286-64-4 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198286-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



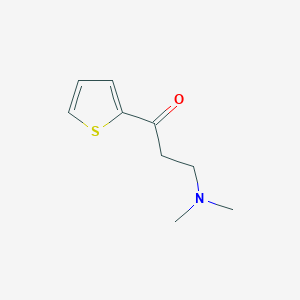


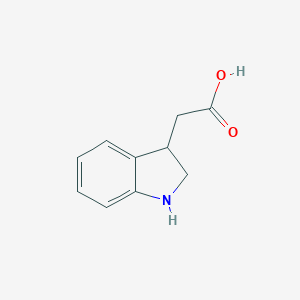
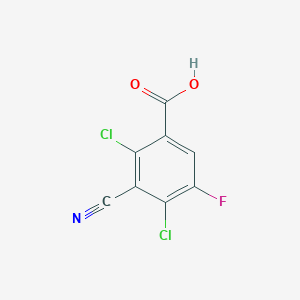
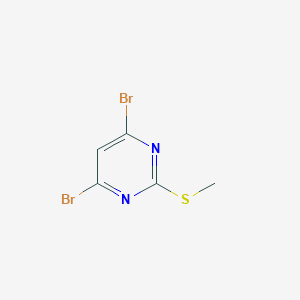

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)
